molecular formula C16H22ClNO2 B4718805 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine

Cat. No. B4718805
M. Wt: 295.80 g/mol
InChI Key: JRTHKRXNYCJFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine is a synthetic compound that has been widely studied for its potential use in scientific research. This compound, also known as CR845, has been shown to have promising applications in the fields of pain management and addiction treatment. In

Mechanism of Action

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine acts as a selective kappa opioid receptor agonist, binding to the kappa opioid receptor and activating downstream signaling pathways. This activation leads to the release of dynorphins, which are endogenous opioid peptides that modulate pain and reward pathways in the brain. By targeting the kappa opioid receptor, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine produces analgesic effects without the risk of addiction or respiratory depression associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism and insulin sensitivity. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to have anti-depressant effects, making it a potential treatment for depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine for lab experiments is its high selectivity for the kappa opioid receptor, which allows for specific targeting of this receptor without affecting other opioid receptors. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has a favorable safety profile, with no evidence of respiratory depression or addiction in preclinical studies. However, one limitation of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine. One area of interest is the development of novel formulations of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine that improve its pharmacokinetic properties, such as extended-release formulations that reduce the need for frequent dosing. Additionally, there is interest in exploring the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine in other areas, such as neuropathic pain, inflammation, and metabolic disorders. Finally, there is ongoing research on the mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine, which may lead to the development of new drugs that target the kappa opioid receptor.

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in both acute and chronic pain models, without the risk of addiction or respiratory depression associated with traditional opioid analgesics. Additionally, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine has been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11-5-4-8-18(10-11)16(19)13(3)20-14-6-7-15(17)12(2)9-14/h6-7,9,11,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTHKRXNYCJFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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